![molecular formula C7H5ClN2O4 B1603728 2-Amino-3-chloro-5-nitrobenzoic acid CAS No. 773109-32-3](/img/structure/B1603728.png)
2-Amino-3-chloro-5-nitrobenzoic acid
Overview
Description
2-Amino-3-chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5ClN2O4 . It is related to 2-Chloro-5-nitrobenzoic acid and 2-Amino-5-nitrobenzoic acid .
Synthesis Analysis
2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . This process could potentially be used to synthesize 2-Amino-3-chloro-5-nitrobenzoic acid.Molecular Structure Analysis
The molecular structure of 2-Amino-3-chloro-5-nitrobenzoic acid can be represented by the SMILES stringNc1ccc(cc1C(O)=O)N+=O
. This indicates that the molecule contains an amino group (NH2), a carboxylic acid group (COOH), and a nitro group (NO2) attached to a benzene ring, which also has a chlorine atom substitution.
Scientific Research Applications
Synthesis of Chlorantraniliprole
Characterization of Chloranthraniliprole
Further research involves the characterization of chloranthraniliprole synthesized from 2-amino-3-methylbenzoic acid, a related compound. This process highlights the importance of 2-amino-3-chloro-5-nitrobenzoic acid in the production and study of agricultural chemicals (Zheng Jian-hong, 2012).
Molecular Complexes and Cytotoxicity
This compound also finds application in forming molecular complexes with silver. For instance, a study describes how 5-chloro-2-nitrobenzoic acid reacts with silver oxide and 3-methyl-2-aminopyridine to create a silver(I) complex that exhibits cytotoxic properties to both normal and carcinoma cells (Nong Wang & Qi Shi, 2011).
Synthesis of Tetrazole Derivatives
Another application is in the synthesis of tetrazole derivatives. The process involves preparing 2-amino-4-chlorocyanobenzene from 4-chloro-2-nitrobenzoic acid, which is then used to synthesize tetrazole compounds. These derivatives have various uses, including in pharmaceuticals (Li Fu-gang, 2006).
Crystal Structure Analysis
2-Amino-3-chloro-5-nitrobenzoic acid is also key in crystallography studies. The crystal structure of related compounds like 5-amino-2-nitrobenzoic acid has been determined, which aids in understanding the properties and potential applications of these substances (R. Mrozek & T. Głowiak, 2004).
properties
IUPAC Name |
2-amino-3-chloro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXIPGBFCRIAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607701 | |
Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-5-nitrobenzoic acid | |
CAS RN |
773109-32-3 | |
Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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